Unveiling VD3-d6: A Technical Guide for Researchers
Unveiling VD3-d6: A Technical Guide for Researchers
An In-depth Exploration of Deuterated Vitamin D3 and its Pivotal Role in Vitamin D Analysis
Vitamin D3-d6 (VD3-d6), a stable isotope-labeled form of Vitamin D3, has emerged as an indispensable tool in the precise quantification of Vitamin D and its metabolites in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of VD3-d6, with a particular focus on its use as an internal standard in mass spectrometry-based assays. This document is intended for researchers, scientists, and drug development professionals engaged in Vitamin D research and analysis.
Core Chemical Properties of VD3-d6
VD3-d6, also known as Vitamin D3-26,26,26,27,27,27-d6 or Cholecalciferol-d6, is chemically identical to Vitamin D3, with the exception of six hydrogen atoms on the side chain being replaced by deuterium atoms.[1] This isotopic labeling minimally alters the molecule's biological activity while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.[1]
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₈D₆O | [1] |
| Molecular Weight | 390.68 g/mol | [1] |
| Monoisotopic Mass | 390.3775 g/mol | N/A |
| CAS Number | 118584-54-6 | [2] |
| Appearance | White solid/Fine colorless crystals | [3][4] |
| Melting Point | 83-86 °C (for Vitamin D3) | [5][6] |
| Boiling Point | 451.27°C (rough estimate for Vitamin D3) | [6] |
| Solubility | Practically insoluble in water; freely soluble in ethanol, DMSO, and dimethylformamide. Soluble in fatty oils. | [5][7][8][9] |
| Storage Conditions | Store at -20°C to -80°C, protected from light.[2][10] Unstable in solution; freshly prepared solutions are recommended.[10] | N/A |
| Stability | Sensitive to air, heat, and light.[5] | N/A |
Synthesis of VD3-d6: A Methodological Overview
The synthesis of VD3-d6 typically involves the introduction of deuterium atoms at the C26 and C27 positions of the Vitamin D3 side chain. A common and effective method utilizes a Grignard reaction with a deuterated reagent.
Experimental Protocol: Synthesis of VD3-d6 via Grignard Reaction
This protocol is a generalized representation based on synthetic strategies for deuterated Vitamin D metabolites.[11][12]
Materials:
-
A suitable Vitamin D precursor with a ketone or ester group at the C25 position (e.g., 25-keto-27-nor-vitamin D derivative).
-
Deuterated methylmagnesium bromide (CD₃MgBr) solution in a suitable solvent (e.g., THF).
-
Anhydrous solvents (e.g., THF, diethyl ether).
-
Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography).
Procedure:
-
Preparation of the Reaction: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Vitamin D precursor in an anhydrous solvent.
-
Grignard Reaction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the deuterated methylmagnesium bromide solution.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature. Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure VD3-d6.
Diagram of the generalized synthesis workflow:
Caption: Generalized workflow for the synthesis of VD3-d6.
Application in Quantitative Analysis: The Gold Standard Internal Standard
The primary and most critical application of VD3-d6 is as an internal standard in the quantification of Vitamin D3 and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13][14] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in the analytical results.[15]
Experimental Protocol: Quantification of Vitamin D3 in Human Serum using VD3-d6 by LC-MS/MS
This protocol outlines a general procedure for the analysis of Vitamin D3 in human serum.
Materials:
-
Human serum samples, calibrators, and quality control samples.
-
VD3-d6 internal standard solution of a known concentration.
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
-
Extraction solvent (e.g., hexane or methyl tert-butyl ether).
-
LC-MS/MS system with a suitable column (e.g., C18).
-
Mobile phases (e.g., water with formic acid and methanol with formic acid).
Procedure:
-
Sample Preparation:
-
To a known volume of serum, add the VD3-d6 internal standard solution.
-
Perform protein precipitation by adding a protein precipitation solvent and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant with an extraction solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte (Vitamin D3) from other matrix components using a suitable chromatographic gradient.
-
Detect and quantify Vitamin D3 and VD3-d6 using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using the peak area ratios of the calibrators.
-
Determine the concentration of Vitamin D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram of the analytical workflow:
Caption: Workflow for quantifying Vitamin D3 using VD3-d6.
Vitamin D Signaling Pathway
VD3-d6, being biologically similar to Vitamin D3, is expected to follow the same metabolic and signaling pathways. Vitamin D3 itself is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol). This active form then binds to the Vitamin D receptor (VDR) to regulate gene expression.
Diagram of the Vitamin D metabolic and signaling pathway:
Caption: Vitamin D metabolic and signaling pathway.
Conclusion
VD3-d6 is a vital tool for researchers in the field of Vitamin D analysis. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard make it indispensable for accurate and precise quantification of Vitamin D3 and its metabolites using LC-MS/MS. The methodologies outlined in this guide provide a framework for the synthesis and application of VD3-d6 in a research setting, empowering scientists to conduct high-quality studies on the role of Vitamin D in health and disease.
References
- 1. sussex-research.com [sussex-research.com]
- 2. VD3-D6 | 118584-54-6 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin D3 | 67-97-0 [chemicalbook.com]
- 6. 67-97-0 CAS MSDS (Vitamin D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. che.zju.edu.cn [che.zju.edu.cn]
- 10. 3-epi-25-Hydroxy Vitamin D3-d6 | C27H44O2 | CID 71749418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. shimadzu.co.kr [shimadzu.co.kr]
